2-Chloro-1,4-naphthoquinone
Overview
Description
2-Chloro-1,4-naphthoquinone is an organic compound with the molecular formula C10H5ClO2. It is a derivative of 1,4-naphthoquinone, where one of the hydrogen atoms is replaced by a chlorine atom at the second position. This compound is known for its vibrant yellow color and is used as an intermediate in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2-Chloro-1,4-naphthoquinone primarily targets the respiratory system . It acts as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This suggests that it may interact with cellular components involved in redox reactions, potentially affecting cellular respiration or other oxidative processes.
Mode of Action
The mode of action of this compound is related to its properties as an oxidizing or dehydrogenation agent It can cause oxidative stress in cells, leading to various downstream effects
Biochemical Pathways
Given its oxidizing properties, it is likely to affect pathways involvingredox reactions . This could potentially include pathways related to cellular respiration, detoxification processes, and other metabolic processes involving oxidation-reduction reactions.
Pharmacokinetics
Its molecular weight of192.598 g/mol suggests that it could be absorbed and distributed in the body
Result of Action
This compound has been found to exhibit antibacterial and antifungal activities . It has shown strong activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans . The compound’s oxidizing properties may lead to oxidative stress in these organisms, disrupting their normal functions and leading to their death.
Biochemical Analysis
Biochemical Properties
2-Chloro-1,4-naphthoquinone, like other naphthoquinones, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often related to the redox and acid–base properties of the compound . For instance, it can act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. For example, it has been found to exhibit strong activity against certain fungi, but its antibacterial activities were found to be very low .
Molecular Mechanism
The mechanism of action of this compound could be due to its properties as an oxidizing or dehydrogenation agent . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-naphthoquinone can be synthesized through the chlorination of 1,4-naphthoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorine gas over 1,4-naphthoquinone in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, lacking the chlorine substitution.
2-Bromo-1,4-naphthoquinone: Similar structure with a bromine atom instead of chlorine.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Contains a hydroxyl group at the second position.
5-Hydroxy-1,4-naphthoquinone (Juglone): Hydroxyl group at the fifth position.
Uniqueness: 2-Chloro-1,4-naphthoquinone is unique due to the presence of the chlorine atom, which enhances its electrophilic character and reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloronaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTJHVLTAJTPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143623 | |
Record name | 2-Chloro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-60-2 | |
Record name | 2-Chloro-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,4-naphthoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF3PSJ59Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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